1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone
Description
Historical Context of Benzofuran Derivatives in Natural Product Isolation
Benzofuran compounds have been isolated from natural sources for over a century, with early discoveries linked to plant secondary metabolites. The structural diversity of these compounds is exemplified by their presence in Moraceae, Fabaceae, and Asteraceae species, where they serve ecological roles as antifungal or antioxidant agents. For instance, Morus alba (white mulberry) yields benzofuran derivatives such as moracin C, which exhibits pancreatic lipase inhibitory activity, while Artocarpus heterophyllus (jackfruit) produces cytotoxic benzofurans active against oral and breast cancer cell lines.
A survey of benzofuran-containing natural products isolated between 2009 and 2018 reveals distinct patterns in bioactivity correlated with substitution patterns:
| Natural Source | Region | Bioactivity | Key Substituents |
|---|---|---|---|
| Morus alba | Asia, Europe | Anti-obesity, anti-inflammatory | Hydroxyl, prenyl groups |
| Artocarpus heterophyllus | Tropical Asia | Cytotoxic (KB, MCF-7 cells) | Geranyl, methyl groups |
| Ageratina adenophora | Mexico | Antifungal | Dehydrotrienone backbone |
| Mappianthus iodoies | Southern China | Anticancer (HL-60, A-549) | Dimethyl, acetyl groups |
These examples demonstrate how hydroxylation and alkylation patterns influence biological targeting. The 5,6-dihydroxy-2,4-dimethyl substitution pattern in 1-(5,6-dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone mirrors bioactive motifs found in Morus species, suggesting evolutionary optimization for molecular recognition.
Significance of Functionalized Benzofuran Scaffolds in Medicinal Chemistry
Functionalization of the benzofuran core enhances pharmacokinetic properties and target selectivity. The 5,6-dihydroxy groups in this compound enable hydrogen bonding with enzymatic active sites, while the 2,4-dimethyl groups improve lipophilicity for membrane permeability. Such modifications align with structure-activity relationship (SAR) studies showing that:
- Hydroxyl groups at C-5/C-6 positions enhance antioxidant capacity through radical scavenging, as seen in Flemingia philippinensis isolates.
- Methyl substituents at C-2/C-4 increase metabolic stability by shielding the furan ring from oxidative degradation.
- Acetyl moieties at C-3 (as in the target compound) enable nucleophilic interactions with cysteine residues in target proteins.
Recent synthetic advances, such as palladium-catalyzed cyclization and base-mediated aldol condensations, allow precise installation of these substituents. For example, Koca et al. demonstrated triethylamine-catalyzed benzofuran synthesis via Dieckmann-like aldol condensation, achieving 81–97% yields of substituted derivatives. These methods provide routes to analogs of this compound with tailored bioactivities.
The compound’s structural features position it as a candidate for multifactorial disease targeting. Its dihydroxy groups may mimic catechol motifs in kinase inhibitors, while the acetyl group offers a site for prodrug derivatization. Current research focuses on optimizing such scaffolds for enhanced blood-brain barrier permeability and reduced off-target effects, building on successes like the benzofuran-based anti-amyloid agents for Alzheimer’s disease.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(5,6-dihydroxy-2,4-dimethyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-5-10-9(4-8(14)12(5)15)16-7(3)11(10)6(2)13/h4,14-15H,1-3H3 |
InChI Key |
NEKUUZOQIYKJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=C(O2)C)C(=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling and Cyclization of Hydroquinones and β-Dicarbonyl Compounds
A practical and efficient method for synthesizing 5,6-dihydroxybenzofuran derivatives, including the target compound, is via phenyliodine(III) diacetate (PIDA)-mediated oxidative coupling of hydroquinones with β-dicarbonyl compounds such as ethyl acetoacetate. This method involves:
- Mixing hydroquinone derivatives (bearing hydroxyl groups at positions corresponding to 5 and 6) with β-dicarbonyl compounds.
- Adding PIDA as an oxidant and ZnI2 as a catalyst in a chlorobenzene solvent.
- Heating the mixture at approximately 95°C for 6 hours to promote tandem oxidative dearomatization, coupling, and cyclization.
- Work-up involves quenching with water, extraction, drying, and purification by column chromatography.
This approach yields 5-hydroxybenzofuran derivatives with good to excellent yields (up to 96%), depending on the substituents on the β-dicarbonyl compound and hydroquinone substrate. Electron-donating groups on the aromatic ring tend to favor higher yields, while electron-withdrawing groups reduce yields due to decreased reactivity in oxidative coupling.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Hydroquinone + β-dicarbonyl compound + PIDA + ZnI2 in chlorobenzene | Oxidative coupling and cyclization to form 5,6-dihydroxybenzofuran core |
| 2 | Work-up: quench, extraction, purification | Isolated 5,6-dihydroxybenzofuran derivative (target compound or analogs) |
Claisen Rearrangement and Subsequent Cyclization (Literature from Patent US4163794A)
Another approach involves multi-step synthesis starting from substituted phenols:
- Preparation of 2,3-dichlorophenyl allyl ether via reaction of 2,3-dichlorophenol with allyl bromide in the presence of potassium carbonate.
- Claisen rearrangement of the allyl ether at elevated temperatures (~250°C) to form 2,3-dichloro-6-allylphenol.
- Epoxidation and rearrangement steps to form 6,7-dichloro-2,3-dihydro-2-hydroxymethylbenzofuran.
- Friedel-Crafts acylation using acyl chlorides (e.g., furan-2-carbonyl chloride) and aluminum chloride to install the acyl group at the 5-position of the benzofuran ring.
- Acid-base extraction and recrystallization to purify the final benzofuran-3-yl ethanone derivatives.
While this patent focuses on chloro-substituted benzofurans, the methodology can be adapted to methyl-substituted analogs by substituting the starting phenols accordingly. The key steps involve:
- Formation of the benzofuran ring via intramolecular cyclization after Claisen rearrangement.
- Installation of the ethanone group via Friedel-Crafts acylation.
This method involves careful control of reaction conditions, including temperature, stoichiometry of Lewis acid catalysts, and work-up procedures to obtain pure products.
Summary Table of Key Steps:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| A | Ether formation | 2,3-dichlorophenol + allyl bromide + K2CO3 in DMF, 55-60°C | 2,3-dichlorophenyl allyl ether |
| B | Claisen rearrangement | Heat at 250°C for 10 min | 2,3-dichloro-6-allylphenol |
| C | Epoxidation and rearrangement | Sodium acetate in peracetic acid, 15-25°C | 6,7-dichloro-2,3-dihydro-2-hydroxymethylbenzofuran |
| D | Friedel-Crafts acylation | Acyl chloride + AlCl3, 25-90°C | 5-acyl-2,3-dihydrobenzofuran derivatives |
Notes on Substituent Effects and Optimization
- The presence of methyl groups at positions 2 and 4 can be introduced via methylated phenol precursors or via selective alkylation before ring closure.
- Hydroxyl groups at positions 5 and 6 are typically derived from hydroquinone starting materials or introduced via oxidative hydroxylation post ring formation.
- The oxidative coupling method (PIDA-mediated) is advantageous due to its one-pot procedure and mild conditions compared to multi-step classical methods.
- Friedel-Crafts acylation must be controlled to avoid polyacylation or rearrangement side reactions.
Research Findings and Yield Data
| Method | Yield Range (%) | Key Advantages | Limitations |
|---|---|---|---|
| PIDA-mediated oxidative coupling | 61–96 | One-pot, mild conditions, scalable | Sensitive to substituent electronic effects |
| Claisen rearrangement + Friedel-Crafts | 50–80 | Well-established classical method | Multi-step, requires high temperature and Lewis acids |
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ethanone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for controlling the reaction pathways and obtaining the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The benzofuran ring may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Position and Bioactivity : The dimethoxy derivative (5,6-Dimethoxybenzofuran-3-one) exhibits cholinesterase inhibition due to electron-donating methoxy groups enhancing π-π interactions with enzyme active sites . In contrast, the dihydroxy groups in the target compound may favor antioxidant or metal-chelating activities.
- Hydrogen Bonding: The 5,6-dihydroxy groups increase polarity and solubility compared to methoxy analogs, as seen in 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone (m.p. 128–129°C vs. 163–165°C for 5,6-Dimethoxybenzofuran-3-one ).
- Synthetic Complexity : The target compound’s synthesis likely requires regioselective protection/deprotection steps to preserve hydroxyl groups, unlike methoxy derivatives synthesized via direct alkylation .
Physical and Spectral Properties
Biological Activity
1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone is a benzofuran derivative notable for its unique structural features, including two hydroxy groups and two methyl groups on the benzofuran ring. This compound has garnered attention in pharmacological research due to its potential biological activities.
- Molecular Formula : C11H10O4
- Molecular Weight : 206.19 g/mol
- CAS Number : 189828-67-9
The presence of hydroxyl and ketone functional groups contributes to its reactivity and biological interactions. These functional groups enable the compound to participate in various biochemical pathways.
Antioxidant Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.
Antitumor Activity
A study highlighted the potential antitumor effects of benzofuran derivatives. In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. The specific pathways involved are still under investigation but suggest a promising avenue for cancer therapeutics.
Case Study 1: Antitumor Mechanism
A recent investigation into the antitumor activity of related benzofuran compounds revealed that they induce programmed cell death in various cancer cell lines. The study utilized a combination of cell viability assays and flow cytometry to assess the effects of these compounds on cancer cells. Notably, this compound demonstrated a dose-dependent inhibition of tumor growth in vitro.
Case Study 2: Antioxidant Effects
Another study focused on the antioxidant capabilities of this compound. Using DPPH radical scavenging assays, researchers found that this compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases.
Comparative Analysis of Biological Activities
Q & A
Q. How can isotopic labeling (e.g., ¹³C at the carbonyl group) aid in metabolic tracing studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
